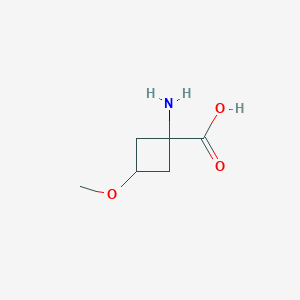

cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid

CAS No.:

Cat. No.: VC16479107

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO3 |

|---|---|

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | 1-amino-3-methoxycyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H11NO3/c1-10-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) |

| Standard InChI Key | CGIAXGVVNPJGHH-UHFFFAOYSA-N |

| Canonical SMILES | COC1CC(C1)(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-amino-3-methoxycyclobutane-1-carboxylic acid, reflecting the positions of its amino, methoxy, and carboxylic acid substituents on the cyclobutane ring . Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 165.17 g/mol (free acid form) . The hydrochloride salt variant, cis-3-(aminomethyl)cyclobutanecarboxylic acid hydrochloride, has a molecular weight of 165.62 g/mol and the formula C₆H₁₂ClNO₂ .

Table 1: Key Identifiers of cis-1-Amino-3-methoxy-cyclobutanecarboxylic Acid

Stereochemical Configuration

The "cis" designation indicates that the amino (-NH₂) and methoxy (-OCH₃) groups reside on the same face of the cyclobutane ring. This spatial arrangement is critical for interactions in biological systems, as demonstrated in analogues like TAK-828F, where the cis-1,3-disubstituted cyclobutane scaffold enhances target binding . X-ray crystallography and NMR studies confirm that the ring's puckered conformation stabilizes this stereochemistry .

Synthesis and Diastereoselective Pathways

Retrosynthetic Analysis

A scalable synthesis of cis-1,3-disubstituted cyclobutane derivatives was reported by J. Org. Chem. (2021), leveraging a diastereoselective reduction strategy . The route begins with 3-oxocyclobutane-1-carboxylate (derived from cyclobutanone) and proceeds via:

-

Knoevenagel Condensation: Reaction with Meldrum’s acid to form a cyclobutylidene intermediate.

-

NaBH₄ Reduction: Stereoselective hydrogenation to install the cis configuration.

-

Decarboxylation and Functionalization: Hydrolysis and protection/deprotection steps to yield the final amino acid .

Table 2: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|

| Knoevenagel Condensation | Meldrum’s acid, piperidine, MeOH, 40°C | N/A | 95% |

| NaBH₄ Reduction | NaBH₄, MeOH, 0°C to RT | 88:12 → 96:4 (after recrystallization) | 85% |

| Decarboxylation | HCl, H₂O, reflux | N/A | 90% |

Optimization Challenges

Critical to achieving high diastereoselectivity (dr 96:4) was the removal of acidic impurities via recrystallization . The initial dr of 88:12 improved significantly after purification, underscoring the sensitivity of the cyclobutane ring to steric and electronic perturbations .

Structural and Conformational Analysis

Computational Descriptors

PubChem’s computed descriptors reveal a polar surface area of 86.6 Ų and three hydrogen bond donors, making this compound moderately hydrophilic . The cyclobutane ring’s angle strain (≈90° bond angles) is partially mitigated by puckering, which distributes strain across the ring .

Spectroscopic Data

While experimental spectra are not fully reported in the cited sources, analogous cyclobutane carboxylic acids exhibit:

-

¹H NMR: δ 1.8–2.5 ppm (cyclobutane CH₂), δ 3.3–3.5 ppm (OCH₃), δ 6.5–7.2 ppm (NH₂) .

-

IR: Stretching vibrations at 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (NH₂) .

Pharmaceutical and Industrial Applications

Role in Drug Discovery

The cis-1,3-cyclobutane motif is a key pharmacophore in TAK-828F, a clinical-stage retinoic acid receptor-related orphan receptor gamma t (RORγt) agonist . The rigid cyclobutane core enhances metabolic stability and reduces off-target effects compared to flexible linear chains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume